![molecular formula C11H20N2O2 B2820284 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638761-25-7](/img/structure/B2820284.png)

6-Amino-1-Boc-1-azaspiro[3.3]heptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

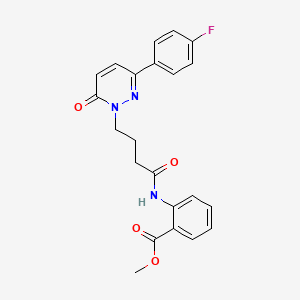

6-Amino-1-Boc-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1374659-19-4 . It has a molecular weight of 212.29 . It is in the form of an oil .

Synthesis Analysis

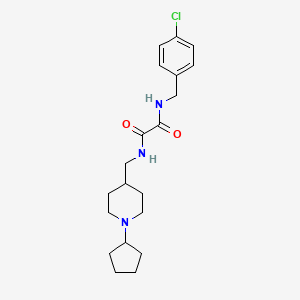

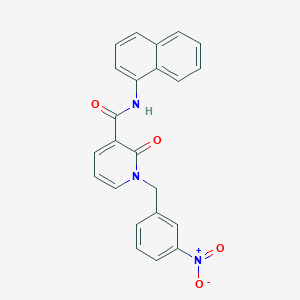

The synthesis of 1-azaspiro[3.3]heptanes, which includes 6-Amino-1-Boc-1-azaspiro[3.3]heptane, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .Molecular Structure Analysis

The IUPAC name of 6-Amino-1-Boc-1-azaspiro[3.3]heptane is tert-butyl (4s,6r)-6-amino-1-azaspiro [3.3]heptane-1-carboxylate . The InChI Code is 1S/C11H20N2O2/c1-10 (2,3)15-9 (14)13-5-4-11 (13)6-8 (12)7-11/h8H,4-7,12H2,1-3H3/t8-,11+ .Physical And Chemical Properties Analysis

6-Amino-1-Boc-1-azaspiro[3.3]heptane has a molecular weight of 212.29 . It is in the form of an oil and is stored at refrigerator temperatures .Scientific Research Applications

Medicinal Chemistry and Drug Design

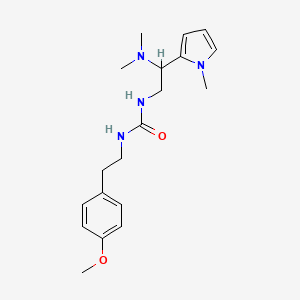

Overview: 6-Amino-1-Boc-1-azaspiro[3.3]heptane serves as a valuable building block in medicinal chemistry due to its spirocyclic nature and amino functionality. Researchers explore its potential in drug design and optimization.

Applications:- Spirocyclic Scaffold : The spiro[3.3]heptane scaffold is relatively unexplored, making it an attractive target for novel drug development. Researchers investigate modifications around the spiro center to create diverse libraries of bioactive compounds .

- Antiviral Agents : The amino group can be derivatized to enhance antiviral activity. Scientists explore its potential against RNA viruses, such as influenza and hepatitis C .

- GABA Receptor Modulators : The spirocyclic motif mimics the piperidine ring, making it a bioisostere for piperidine. Researchers study its effects on GABA receptors, which play a crucial role in neurotransmission .

Organic Synthesis

Overview: The compound’s tert-butyl-protected amino group (Boc group) makes it versatile for organic synthesis. Chemists use it as a precursor for various transformations.

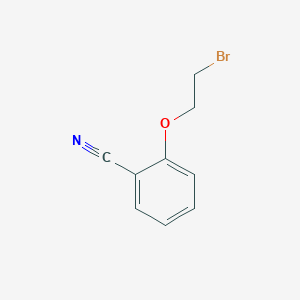

Applications:- Amination Reactions : The amino group readily participates in nucleophilic substitution reactions. Researchers employ it for selective amination of carbonyl compounds or halides .

- C-C Bond Formation : The spirocyclic framework allows for C-C bond formation. Chemists explore its use in constructing complex molecules, such as natural products or pharmaceutical intermediates .

Peptide Synthesis

Overview: The Boc-protected amino group makes 6-Amino-1-Boc-1-azaspiro[3.3]heptane an excellent reagent for peptide synthesis.

Applications:- Solid-Phase Peptide Synthesis (SPPS) : Chemists use it as a coupling reagent in SPPS to assemble peptides. The Boc group provides protection during elongation and can be selectively removed for deprotection .

- Peptide Mimetics : Researchers explore its use in designing peptide mimetics with improved stability and bioavailability.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements include warnings about potential harm if inhaled, and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray . Protective gloves/protective clothing/eye protection/face protection should be used .

Mechanism of Action

Target of Action

6-Amino-1-Boc-1-azaspiro[3.3]heptane, also known as trans-6-amino-1-boc-1-azaspiro[3.3]heptane, is a bioisostere of piperidine . Piperidine is a common structure found in more than 30 drugs . The primary targets of this compound are likely to be similar to those of piperidine-based drugs, which include a wide range of receptors and enzymes.

Mode of Action

The compound interacts with its targets in a manner similar to piperidine . The basicity of the nitrogen atom in 1-azaspiro[3.3]heptane is nearly identical to that in piperidine, with pKa values of 11.2, 11.3, and 11.4 respectively . This suggests that 1-azaspiro[3.3]heptane can mimic piperidine in a biochemical context .

properties

IUPAC Name |

tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRGEIZJUAJNAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CC(C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-Boc-1-azaspiro[3.3]heptane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)

![6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B2820211.png)

![3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2820217.png)

![2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2820219.png)

![4-Chloro-2-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2820220.png)

![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)